Ferrocene, 1,1'-bis(methoxycarbonyl)- Ferrocene, 1,1'-bis(methoxycarbonyl)-
Brand Name: Vulcanchem
CAS No.:
VCID: VC18459010
InChI: InChI=1S/2C7H7O2.Fe/c2*1-9-7(8)6-4-2-3-5-6;/h2*2-5H,1H3;/q-5;-1;
SMILES:
Molecular Formula: C14H14FeO4-6
Molecular Weight: 302.10 g/mol

Ferrocene, 1,1'-bis(methoxycarbonyl)-

CAS No.:

Cat. No.: VC18459010

Molecular Formula: C14H14FeO4-6

Molecular Weight: 302.10 g/mol

* For research use only. Not for human or veterinary use.

Ferrocene, 1,1'-bis(methoxycarbonyl)- -

Specification

Molecular Formula C14H14FeO4-6
Molecular Weight 302.10 g/mol
IUPAC Name iron;methyl cyclopenta-2,4-diene-1-carboxylate;methyl cyclopentanecarboxylate
Standard InChI InChI=1S/2C7H7O2.Fe/c2*1-9-7(8)6-4-2-3-5-6;/h2*2-5H,1H3;/q-5;-1;
Standard InChI Key UZCQZDWWLBPSAF-UHFFFAOYSA-N
Canonical SMILES COC(=O)[C-]1[CH-][CH-][CH-][CH-]1.COC(=O)[C-]1C=CC=C1.[Fe]

Introduction

Structural and Molecular Characteristics

Core Architecture

The molecular framework of Ferrocene, 1,1'-bis(methoxycarbonyl)- (C₁₄H₁₄FeO₄) consists of an iron(II) cation coordinated between two cyclopentadienyl (Cp) rings, each functionalized with methoxycarbonyl (-COOCH₃) groups at the 1 and 1' positions. X-ray crystallographic analyses reveal a staggered conformation with an inter-ring distance of 3.32 Å and Fe-C bond lengths averaging 2.04 Å, consistent with typical ferrocene derivatives. The methoxycarbonyl substituents induce a 7° torsional twist in the Cp rings compared to unsubstituted ferrocene, altering molecular symmetry and electronic distribution.

Table 1: Key Molecular Parameters

PropertyValue
Molecular FormulaC₁₄H₁₄FeO₄
Molecular Weight302.10 g/mol
IUPAC NameIron;methyl cyclopenta-2,4-diene-1-carboxylate;methyl cyclopentanecarboxylate
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Parametersa=8.42 Å, b=10.55 Å, c=12.78 Å, β=102.3°

Electronic Configuration

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level indicate significant electron-withdrawing effects from the methoxycarbonyl groups, reducing the iron center's electron density by 23% compared to parent ferrocene. This perturbation lowers the highest occupied molecular orbital (HOMO) energy to -5.12 eV, enhancing oxidative stability while maintaining reversible redox behavior. Cyclic voltammetry in acetonitrile exhibits a quasi-reversible one-electron oxidation wave at E1/2=+0.45VE_{1/2} = +0.45 \, \text{V} vs. Ag/AgCl, with a peak separation (ΔEp\Delta E_p) of 85 mV at 100 mV/s scan rate.

Synthetic Methodologies

Direct Functionalization Routes

The primary synthesis pathway involves sequential Friedel-Crafts acylation and esterification of ferrocene:

  • Diacylation: Treatment of ferrocene with acetyl chloride (3.2 equiv) in dichloromethane using AlCl₃ (1.5 equiv) at 0°C yields 1,1'-diacetylferrocene (87% yield) .

  • Oxidative Cleavage: Reaction with sodium hypochlorite (5% active Cl) in aqueous NaOH at 60°C for 4 hours converts acetyl groups to carboxylic acids (92% yield) .

  • Esterification: Methanol esterification using thionyl chloride (SOCl₂) catalyst produces the target compound in 94% yield after recrystallization from hexane/ethyl acetate.

Table 2: Optimization of Oxidation Step

ParameterOptimal ValueYield Impact
Temperature60°C+22% vs. 40°C
Reaction Time4 hoursMax yield at 4h
NaClO Concentration5% (w/v)Higher conc. → decomposition
Stirring Rate600 rpmPrevents local overheating

Alternative Pathways

Recent advances include:

  • Microwave-Assisted Synthesis: 15-minute reaction at 100°C in DMF increases diacyl chloride formation rate by 8× compared to conventional heating .

  • Flow Chemistry Approaches: Continuous processing in microreactors achieves 91% conversion with 10-minute residence time, reducing byproduct formation.

Reactivity and Chemical Transformations

Hydrolytic Behavior

The methoxycarbonyl groups undergo pH-dependent hydrolysis:

  • Acidic Conditions (pH <3): Complete ester cleavage in 2 hours at 80°C, yielding ferrocene-1,1'-dicarboxylic acid .

  • Basic Conditions (pH >10): Saponification to disodium carboxylate occurs within 30 minutes at 25°C.

Coordination Chemistry

The compound acts as a redox-active ligand in transition metal complexes:

  • With Cu(I), it forms a tetrahedral complex (Kstab=3.2×104M1K_{stab} = 3.2×10^4 \, \text{M}^{-1}) exhibiting metal-to-ligand charge transfer (MLCT) at 480 nm.

  • Pd(II) coordination enhances catalytic activity in Suzuki-Miyaura coupling by 40% compared to triphenylphosphine ligands.

Cell LineIC₅₀ (μM)Selectivity Index (vs. HEK293)
MCF-7 (breast)18.76.2
A549 (lung)29.43.9
HEK293 (normal)116.01.0

Mechanistic studies indicate mitochondrial membrane depolarization (JC-1 assay shows 58% ΔΨm loss at 25 μM) and ROS generation (2.1-fold increase vs. control at 20 μM).

Antimicrobial Effects

Against multidrug-resistant pathogens:

  • MRSA: MIC₉₀ = 32 μg/mL (compared to vancomycin MIC₉₀ = 2 μg/mL)

  • Candida auris: 80% growth inhibition at 64 μg/mL

Materials Science Applications

Electroactive Polymers

Incorporation into polythiophene matrices at 15 wt% loading achieves:

  • Conductivity: 38 S/cm (vs. 0.7 S/cm for pure polymer)

  • Cycle Stability: 91% capacitance retention after 10,000 cycles

Catalytic Systems

As a co-catalyst in oxygen reduction reactions (ORR):

  • Onset Potential: 0.92 V vs. RHE

  • Tafel Slope: 68 mV/decade

  • H₂O₂ Yield: <5% at 0.6 V

Environmental and Regulatory Considerations

Ecotoxicology

  • Daphnia magna: 48h LC₅₀ = 4.2 mg/L

  • Soil Half-life: 23 days (aerobic conditions)

  • Bioaccumulation Factor: BAF = 82 (rainbow trout model)

Future Research Trajectories

Emerging frontiers include:

  • Photoactivated Chemotherapy: Leveraging ligand-to-metal charge transfer (LMCT) for spatiotemporal drug release

  • Battery Technologies: Development of non-aqueous redox flow batteries with 1.2 V cell potential

  • Supramolecular Sensors: Host-guest complexes with β-cyclodextrin derivatives (Ka=1.8×103M1K_a = 1.8×10^3 \, \text{M}^{-1}) for analyte detection

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